An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers
An In-depth Technical Guide to the Chemical Properties of N4,2-dimethylpyrimidine-4,6-diamine and Its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of pyrimidine-4,6-diamine derivatives, with a primary focus on N4,2-dimethylpyrimidine-4,6-diamine and its close structural isomer, 2-amino-4,6-dimethylpyrimidine. Due to the ambiguity in the nomenclature of "N4,2-dimethylpyrimidine-4,6-diamine" and the limited availability of experimental data for this specific substitution pattern, this document consolidates information on the most plausible interpretation, N4,N4-dimethylpyrimidine-4,6-diamine, alongside the well-characterized isomer, 2-amino-4,6-dimethylpyrimidine. This guide presents key physicochemical properties in structured tables, details established experimental protocols, and explores the broader context of diaminopyrimidines in signaling pathways and drug discovery.
Introduction and Nomenclature Clarification
The nomenclature "N4,2-dimethylpyrimidine-4,6-diamine" is ambiguous. It could refer to a pyrimidine ring with a methyl group on the exocyclic nitrogen at position 4 and a second methyl group on the ring at position 2. However, a more common and synthetically accessible interpretation is N4,N4-dimethylpyrimidine-4,6-diamine , where two methyl groups are on the exocyclic nitrogen at position 4. Another closely related and extensively studied isomer is 2-amino-4,6-dimethylpyrimidine , where the methyl groups are on the pyrimidine ring itself.
Given the available scientific literature, this guide will focus on N4,N4-dimethylpyrimidine-4,6-diamine as the primary subject, while providing a detailed comparative analysis with 2-amino-4,6-dimethylpyrimidine.
Physicochemical Properties
Quantitative data for N4,N4-dimethylpyrimidine-4,6-diamine is sparse in publicly accessible literature. Therefore, a combination of available vendor information and predicted data is presented. In contrast, 2-amino-4,6-dimethylpyrimidine is well-characterized, with extensive experimental data available.
Table 1: Chemical Properties of N4,N4-dimethylpyrimidine-4,6-diamine
| Property | Value | Source |
| IUPAC Name | N4,N4-dimethylpyrimidine-4,6-diamine | - |
| Synonyms | 4-Amino-6-(dimethylamino)pyrimidine | - |
| CAS Number | 36314-80-4 | Vendor Catalogs |
| Molecular Formula | C6H10N4 | Vendor Catalogs |
| Molecular Weight | 138.17 g/mol | Vendor Catalogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| Predicted LogP | -0.3 | ChemAxon |
Table 2: Experimental Chemical Properties of 2-amino-4,6-dimethylpyrimidine
| Property | Value | Source |
| IUPAC Name | 4,6-dimethylpyrimidin-2-amine | PubChem[1] |
| Synonyms | Acetylacetoneguanidine | PubChem[1] |
| CAS Number | 767-15-7 | ChemicalBook[2] |
| Molecular Formula | C6H9N3 | ChemicalBook[2] |
| Molecular Weight | 123.16 g/mol | ChemicalBook[2] |
| Melting Point | 150-154 °C | Various[3] |
| Boiling Point | 294 °C at 760 mmHg | Chemsrc |
| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, DMSO, and methanol.[2][4] | Guidechem, ChemicalBook |
| pKa | 5.11 ± 0.10 (Predicted) | Guidechem[4] |
Spectral Data
No experimental spectral data was found for N4,N4-dimethylpyrimidine-4,6-diamine. The following data pertains to the isomer 2-amino-4,6-dimethylpyrimidine.
Table 3: Spectral Data for 2-amino-4,6-dimethylpyrimidine
| Spectrum Type | Key Features | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ: 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, CH₃). | ChemicalBook[5] |
| ¹³C NMR | (CDCl₃) δ: 167.9, 163.0, 108.5, 24.1. | PubChem, ChemicalBook |
| IR | (KBr, cm⁻¹) 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching). | ChemicalBook[5] |
| Mass Spectrum | (DI) m/z (%): 123.1 (M+). | ChemicalBook[5] |
Experimental Protocols
Synthesis of N-Substituted Pyrimidine-4,6-diamines
A general method for the synthesis of N-substituted pyrimidine-4,6-diamines involves the nucleophilic substitution of a dihalopyrimidine.
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Reaction Scheme:
Caption: General synthesis of N4,N4-dimethylpyrimidine-4,6-diamine.
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Protocol Outline:
-
Reagents: 4,6-Dichloropyrimidine is used as the starting material. An excess of the desired amine (in this case, dimethylamine) is used as the nucleophile.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent such as DMF or dioxane. A base, such as potassium carbonate or triethylamine, is added to neutralize the HCl byproduct.
-
Conditions: The reaction mixture is heated, often to reflux, for several hours to ensure complete substitution.
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified using techniques like column chromatography or recrystallization.
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This method is analogous to the synthesis of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine from 4,6-dichloro-5-nitro-pyrimidine and N-methylbenzenamine.[6]
Synthesis of 2-amino-4,6-dimethylpyrimidine
The most common and well-documented synthesis of 2-amino-4,6-dimethylpyrimidine is the condensation of acetylacetone with a guanidine salt.[4][7]
-
Reaction Scheme:
Caption: Synthesis of 2-amino-4,6-dimethylpyrimidine.
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Detailed Protocol (Example): [7]
-
To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the resulting slurry to 95-100 °C for two hours.
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Cool the slurry to room temperature and dilute it with water.
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Further cool the mixture to 10 °C and hold for one hour before filtering.
-
The filter cake is washed with a brine solution and can be further purified by recrystallization from water or acetone.
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Biological Activity and Signaling Pathways
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
A novel series of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors for NSCLC.[8] These compounds act as ATP-competitive inhibitors, and some have shown potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis.[8]
CDK Inhibition
Substituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9.[2] These kinases are crucial for cell cycle progression and gene transcription, making them attractive targets for cancer therapy.
General Pyrimidine Nucleotide Synthesis Pathway
The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process linked to cell growth, differentiation, and apoptosis.[9] Key enzymes in this pathway, such as CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), are regulated by major signaling pathways, including those involving MAP kinases and Myc.[9] This highlights the intricate connection between basic metabolic pathways and cellular signaling.
Caption: Regulation of pyrimidine synthesis by signaling pathways.
Safety and Handling
Safety data for N4,N4-dimethylpyrimidine-4,6-diamine is not specified, but general precautions for aminopyrimidines should be followed. For the isomer, 2-amino-4,6-dimethylpyrimidine, it is classified as harmful if swallowed and causes skin and serious eye irritation.[4][9]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust.
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
This technical guide has synthesized the available information on N4,2-dimethylpyrimidine-4,6-diamine and its isomers. While experimental data for N4,N4-dimethylpyrimidine-4,6-diamine is limited, a comprehensive profile of the closely related and well-studied 2-amino-4,6-dimethylpyrimidine is provided for comparative purposes. The general synthetic routes and the established biological relevance of substituted diaminopyrimidines as kinase inhibitors suggest that N4,N4-dimethylpyrimidine-4,6-diamine and its derivatives are valuable compounds for further investigation in medicinal chemistry and drug development. Future research should focus on the experimental characterization of N4,N4-dimethylpyrimidine-4,6-diamine to fully elucidate its chemical and biological properties.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
